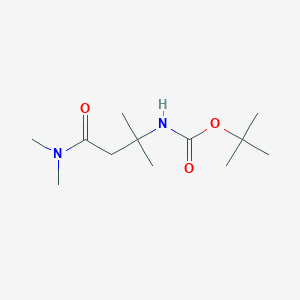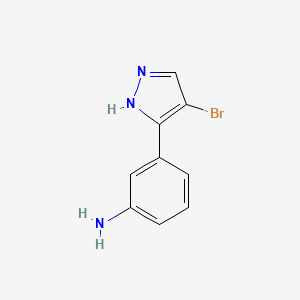
6-Chloro-8-(methoxycarbony)quinoline-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-Chloro-8-(methoxycarbony)quinoline-3-boronic acid pinacol ester" is a boronic ester derivative of quinoline. This compound finds significance in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The boronic acid pinacol ester moiety serves as a crucial intermediate in the preparation of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "6-Chloro-8-(methoxycarbony)quinoline-3-boronic acid pinacol ester" typically involves multiple steps starting from readily available starting materials. The common synthetic route involves the following steps:
Halogenation: : Introduction of a chlorine atom at the 6th position of quinoline through electrophilic aromatic substitution.
Carbomethoxylation: : Introduction of the methoxycarbonyl group, usually via esterification or amidation reactions.
Boronation: : Conversion of the 3-position of the quinoline to a boronic acid pinacol ester. This is typically achieved through a lithiation reaction followed by quenching with a boronic ester reagent.
Industrial Production Methods
Industrially, the production of this compound involves similar steps but on a larger scale, with enhanced efficiency and optimization of reaction conditions for scalability. Key parameters such as temperature, solvent choice, and reaction times are meticulously controlled to ensure high yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions including:
Oxidation: : Conversion to quinoline N-oxides under oxidative conditions.
Reduction: : Reduction of the methoxycarbonyl group to aldehyde or alcohol.
Substitution: : Halogen substituent at the 6-position can be replaced by nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols under basic conditions can replace the chlorine atom.
Major Products
Oxidation: : Formation of quinoline N-oxides.
Reduction: : Formation of 6-Chloro-8-(methoxycarbonyl)quinoline-3-boronic acid pinacol ester derivatives with reduced functionality.
Substitution: : Formation of substituted quinoline derivatives.
科学的研究の応用
Chemistry
In organic synthesis, it is a vital building block in cross-coupling reactions such as Suzuki-Miyaura, facilitating the creation of complex molecular architectures.
Biology and Medicine
Medicinal Chemistry: : Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Research: : Studied for its potential biological activities, including anti-cancer properties.
Industry
Material Science: : Utilized in the creation of organic electronic materials due to its boronic ester functionality.
作用機序
Molecular Targets and Pathways
The mechanism of action of "6-Chloro-8-(methoxycarbony)quinoline-3-boronic acid pinacol ester" in cross-coupling reactions involves the activation of the boronic ester by a palladium catalyst, facilitating the formation of a carbon-carbon bond through the transmetalation step.
類似化合物との比較
Similar Compounds
6-Bromo-8-(methoxycarbonyl)quinoline-3-boronic acid pinacol ester
6-Chloro-7-(methoxycarbonyl)quinoline-3-boronic acid pinacol ester
6-Chloro-8-(methoxycarbonyl)quinoline-4-boronic acid pinacol ester
Uniqueness
This compound stands out due to its specific substitution pattern, offering unique reactivity and selectivity in synthetic applications compared to its analogs. The position and nature of substituents on the quinoline ring significantly influence its chemical behavior and applications.
In sum, "6-Chloro-8-(methoxycarbony)quinoline-3-boronic acid pinacol ester" is a versatile and valuable compound in various fields, from synthetic organic chemistry to biological research and industrial applications.
特性
IUPAC Name |
methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BClNO4/c1-16(2)17(3,4)24-18(23-16)11-6-10-7-12(19)8-13(15(21)22-5)14(10)20-9-11/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQULSYWXSIYSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione](/img/structure/B8129535.png)

![Ethyl (2Z)-3-[(6-bromopyridin-2-yl)amino]-2-chloroprop-2-enoate](/img/structure/B8129551.png)






![3-(N-(Benzenesulfonyl)piperidin-4-yl]-1H-indole-6-boronic acid pinacol ester](/img/structure/B8129608.png)
![4-[1-(t-Butoxycarbonyl)cyclopropyl]phenylboronic acid pinacol ester](/img/structure/B8129612.png)
![6-BRomo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8129618.png)
